4-(Thiophen-2-ylmethoxy)benzoic acid

Description

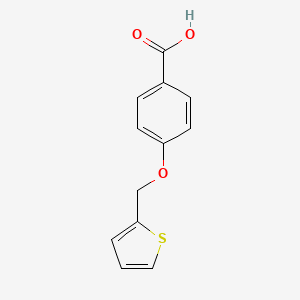

4-(Thiophen-2-ylmethoxy)benzoic acid is a benzoic acid derivative featuring a thiophene-2-ylmethoxy substituent at the para position of the benzene ring. Its molecular formula is C₁₂H₁₀O₃S, with a molecular weight of 234.27 g/mol. The compound combines the aromatic benzoic acid core with a sulfur-containing thiophene moiety linked via a methoxy group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry for drug design, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic interactions .

Properties

IUPAC Name |

4-(thiophen-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c13-12(14)9-3-5-10(6-4-9)15-8-11-2-1-7-16-11/h1-7H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEDRZCRFCBHQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)COC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-2-ylmethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with thiophen-2-ylmethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(Thiophen-2-ylmethoxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-ylmethoxy)benzoic acid and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the carboxylic acid group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related benzoic acid derivatives (Table 1):

Key Observations :

- Electronic Effects : The thiophene-2-ylmethoxy group enhances electron delocalization compared to simpler substituents like phenyl or nitro groups. This may improve binding to biological targets requiring π-π stacking or hydrophobic interactions.

- Bioactivity Trends: Thiazolidinone derivatives (e.g., ) and dihydroisoquinoline analogs () exhibit enzyme inhibition, suggesting that this compound could modulate similar pathways.

Physicochemical Properties

- Solubility: The methoxy group enhances water solubility compared to non-polar substituents (e.g., 4-(thiophen-2-yl)benzoic acid ).

- Melting Point: Expected to range between 160–200°C, similar to thiazolidinone derivatives ().

- Stability : The thiophene ring may confer photostability, as observed in sulfur-containing heterocycles .

Biological Activity

4-(Thiophen-2-ylmethoxy)benzoic acid is a compound of growing interest in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxybenzoic acid with thiophen-2-ylmethanol. The process is often catalyzed by potassium carbonate in a solvent such as dimethylformamide (DMF) and requires heating to achieve the desired product.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit various biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : Studies suggest that it can inhibit inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases.

- Cytotoxic Activity : In vitro assays have indicated that this compound can induce cytotoxic effects in cancer cell lines, making it a candidate for further anticancer drug development .

The biological activity of this compound is believed to involve interactions with specific molecular targets. The thiophene ring can engage in π-π interactions with target proteins, while the carboxylic acid group may form hydrogen bonds, modulating the activity of enzymes or receptors involved in various biological processes.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various benzoic acid derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent .

Anti-inflammatory Properties

In a controlled study, the compound was tested for its ability to reduce inflammation in human foreskin fibroblasts. It was found to significantly decrease the expression of pro-inflammatory cytokines at concentrations ranging from 1 to 10 μg/mL without exhibiting cytotoxic effects .

Cytotoxicity in Cancer Cells

Research investigating the cytotoxic effects of this compound on cancer cell lines (Hep-G2 and A2058) showed promising results. The compound induced significant cell growth inhibition at concentrations above 5 μM, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Thiophen-2-yl)benzoic acid | Lacks methoxy group | Moderate antimicrobial activity |

| 4-Methoxybenzoic acid | Lacks thiophene ring | Limited anticancer properties |

| Thiophen-2-ylmethanol | Contains thiophene but no benzoic acid moiety | Minimal biological activity |

The presence of both the thiophene ring and the benzoic acid moiety in this compound enhances its versatility and efficacy compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.